REACTION_CXSMILES
|
[C:1]1([N:7]2[C:11](=[O:12])[NH:10][NH:9][C:8]2=[O:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14](OC(=O)C)(=[O:16])[CH3:15]>C(Cl)(Cl)Cl>[CH3:15][C:14]([N:10]1[C:11](=[O:12])[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8](=[O:13])[NH:9]1)=[O:16]
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)N1C(NNC1=O)=O
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Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
45.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred at room temperature for five days
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Duration
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5 d
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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CUSTOM
|
Details
|
to remove a white precipitate which
|
Type
|
WASH
|
Details
|
was washed with 30 ml of chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)N1NC(N(C1=O)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.55 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |